molecular formula C25H27N5O B2809109 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine CAS No. 1111268-14-4

1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine

カタログ番号: B2809109
CAS番号: 1111268-14-4
分子量: 413.525
InChIキー: ZAXGZSYCLMDLDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 4-(2-methoxyphenyl)piperazine moiety. This structure combines aromatic heterocyclic elements with a piperazine linker, a design common in medicinal chemistry for targeting central nervous system receptors or enzymes . The 2-methoxyphenyl group on piperazine may enhance solubility and modulate electronic interactions with biological targets compared to halogenated analogs .

特性

IUPAC Name

2-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-18-8-9-20(16-19(18)2)21-17-23-25(26-10-11-30(23)27-21)29-14-12-28(13-15-29)22-6-4-5-7-24(22)31-3/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXGZSYCLMDLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Core Structure Variations

The pyrazolo[1,5-a]pyrazine core differentiates the target compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds (e.g., compounds in and ). For instance:

  • Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 14h in ) replace the pyrazine ring with a pyrimidine, altering nitrogen positioning and electronic properties. This modification can affect binding affinity to targets like cystic fibrosis transmembrane conductance regulator (CFTR) .
  • Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones () introduce additional fused rings, increasing molecular rigidity but reducing synthetic accessibility .

Piperazine Substituent Effects

The 4-(2-methoxyphenyl)piperazine group is a critical pharmacophore. Key comparisons include:

a) Halogen vs. Methoxy Substitution
  • The molecular weight difference (401.48 g/mol for fluorine vs. ~415 g/mol for methoxy) may influence pharmacokinetics .
  • 4-Chlorophenyl/4-fluorophenyl analogs (e.g., G430-1277 in ): Halogenated derivatives are common in drug screening due to their metabolic stability, but the methoxy group in the target compound could improve aqueous solubility .
b) Piperazine N-Substituent Diversity
  • Alkyl and aryloxyethyl chains (e.g., HBK14-HBK19 in ): Modifications like (2,6-dimethylphenoxy)ethoxyethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Sulfonyl and acetyl groups (e.g., ): Introducing sulfonyl groups (e.g., mesitylsulfonyl) can alter metabolic stability and target selectivity .

Structural and Physicochemical Data Table

Compound Name / ID Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-(2-Methoxyphenyl) ~415 (estimated) Enhanced solubility, electron-donating -
2-(3,4-Dimethylphenyl)-4-[4-(2-Fluorophenyl)piperazinyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-(2-Fluorophenyl) 401.48 Halogenated, higher metabolic stability
HBK14 () Piperazine derivative (2,6-Dimethylphenoxy)ethoxyethyl 461.06 (estimated) Increased lipophilicity
G430-1277 () Pyrazolo[1,5-a]pyrazine 4-(4-Chlorophenyl), 4-Fluorophenyl 430.87 Dual halogen substitution
14h () Pyrazolo[1,5-a]pyrimidine 4-Phenyl 528.60 Pyrimidine core, high purity (>99%)

Implications for Drug Design

  • Solubility vs. Bioavailability : The 2-methoxyphenyl group may balance solubility and membrane permeability better than halogenated analogs, making the target compound a candidate for oral administration .
  • Target Selectivity : Piperazine substituents influence receptor binding; the methoxy group’s electron-donating nature could favor interactions with serotonin or dopamine receptors, as seen in related piperazine derivatives .
  • Synthetic Optimization : Lessons from high-purity analogs (e.g., 14h) suggest that optimizing reaction conditions (e.g., solvent, coupling reagents) is critical for scalability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。